molecular formula C17H24O6S B13408956 (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol

(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol

Cat. No.: B13408956
M. Wt: 356.4 g/mol
InChI Key: MYNHFDZCBSFZCV-ZZTPXLKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol is a complex organic compound with a unique structure that includes multiple chiral centers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the tetrahydrofuran ring: This can be achieved through a cyclization reaction involving a suitable diol and an appropriate electrophile.

    Introduction of the allyl group: This step often involves the use of allyl bromide in the presence of a base to form the allyl ether.

    Addition of the phenylsulfonyl group: This can be done using phenylsulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Introduction of the dihydroxypropyl group: This step involves the use of a suitable diol and a protecting group strategy to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The allyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted allyl derivatives.

Scientific Research Applications

(2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(methylsulfonyl)methyl]tetrahydrofuran-3-ol: Similar structure but with a methylsulfonyl group instead of a phenylsulfonyl group.

    (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)ethyl]tetrahydrofuran-3-ol: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The presence of the phenylsulfonyl group in (2R,3R,4R,5S)-5-Allyl-2-[(S)-2,3-dihydroxypropyl]-4-[(phenylsulfonyl)methyl]tetrahydrofuran-3-ol imparts unique chemical and biological properties, making it distinct from other similar compounds. This group can enhance the compound’s ability to interact with specific biological targets, potentially leading to more potent biological activity.

Properties

Molecular Formula

C17H24O6S

Molecular Weight

356.4 g/mol

IUPAC Name

(2S)-3-[(2R,3R,4R,5S)-4-(benzenesulfonylmethyl)-3-hydroxy-5-prop-2-enyloxolan-2-yl]propane-1,2-diol

InChI

InChI=1S/C17H24O6S/c1-2-6-15-14(17(20)16(23-15)9-12(19)10-18)11-24(21,22)13-7-4-3-5-8-13/h2-5,7-8,12,14-20H,1,6,9-11H2/t12-,14-,15-,16+,17+/m0/s1

InChI Key

MYNHFDZCBSFZCV-ZZTPXLKCSA-N

Isomeric SMILES

C=CC[C@H]1[C@@H]([C@H]([C@H](O1)C[C@@H](CO)O)O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

C=CCC1C(C(C(O1)CC(CO)O)O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.